REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[NH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2.C(N(CC)CC)C>C(COC)OC>[N:17]1[C:18]2[C:13](=[CH:12][CH:11]=[CH:10][C:9]=2[N:8]2[CH2:2][CH2:3][CH2:4][C:5]2=[O:6])[CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
388 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
3396.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
278.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring overnight at ambient temperature the solids
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
at 25°-30°
|
Type
|
WAIT
|
Details
|
After two hours the mixture was neutralized with dilute hydrochloric acid
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The slurry obtained by partial removal of the solvent
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with methylene chloride
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Ether (1 l) was added
|
Type
|
TEMPERATURE
|
Details
|
while cooling to 0°
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
by vacuum-drying
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |